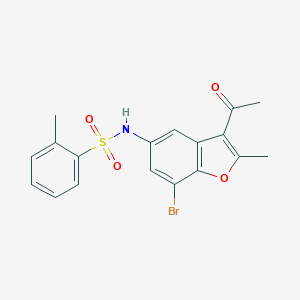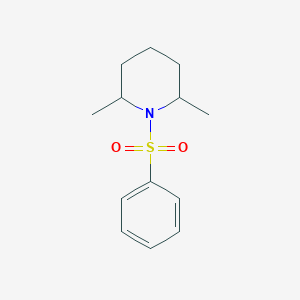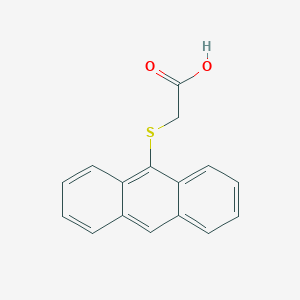
(9-Anthrylsulfanyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9-Anthrylsulfanyl)acetic acid, also known as ASA, is an organic compound with a molecular formula C15H12O2S. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. ASA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. ASA has been of great interest to researchers due to its unique chemical properties and potential applications in various fields.
作用机制
(9-Anthrylsulfanyl)acetic acid has been found to have a unique mechanism of action. (9-Anthrylsulfanyl)acetic acid has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting the activity of COX enzymes, (9-Anthrylsulfanyl)acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
(9-Anthrylsulfanyl)acetic acid has been found to have various biochemical and physiological effects. (9-Anthrylsulfanyl)acetic acid has been found to reduce inflammation and pain in animal models. (9-Anthrylsulfanyl)acetic acid has also been found to have antitumor activity in animal models. (9-Anthrylsulfanyl)acetic acid has also been found to have antioxidant activity, which can help to protect cells from oxidative damage.
实验室实验的优点和局限性
(9-Anthrylsulfanyl)acetic acid has several advantages for use in lab experiments. (9-Anthrylsulfanyl)acetic acid is readily available and relatively inexpensive. (9-Anthrylsulfanyl)acetic acid is also stable under normal laboratory conditions. However, (9-Anthrylsulfanyl)acetic acid has some limitations for use in lab experiments. (9-Anthrylsulfanyl)acetic acid is insoluble in water, which can make it difficult to work with in aqueous solutions. (9-Anthrylsulfanyl)acetic acid is also sensitive to light, which can lead to degradation of the compound over time.
未来方向
There are several future directions for research on (9-Anthrylsulfanyl)acetic acid. One potential direction is the development of new synthesis methods for (9-Anthrylsulfanyl)acetic acid. New synthesis methods could lead to more efficient and cost-effective production of (9-Anthrylsulfanyl)acetic acid. Another potential direction is the study of the potential use of (9-Anthrylsulfanyl)acetic acid in the field of medicine. (9-Anthrylsulfanyl)acetic acid has been found to have anti-inflammatory and antitumor activity, which could make it a potential candidate for the development of new drugs. Another potential direction is the study of the potential use of (9-Anthrylsulfanyl)acetic acid in the field of photovoltaics. (9-Anthrylsulfanyl)acetic acid has been found to have good electron donor properties, which could make it a potential candidate for use in organic solar cells.
合成方法
(9-Anthrylsulfanyl)acetic acid can be synthesized by the reaction of anthracene with thionyl chloride, followed by treatment with sodium sulfide. The resulting product is then treated with acetic anhydride to obtain (9-Anthrylsulfanyl)acetic acid. This synthesis method has been widely used in the production of (9-Anthrylsulfanyl)acetic acid for research purposes.
科学研究应用
(9-Anthrylsulfanyl)acetic acid has been extensively studied for its potential applications in various fields. In the field of organic synthesis, (9-Anthrylsulfanyl)acetic acid has been used as a starting material for the synthesis of other compounds. (9-Anthrylsulfanyl)acetic acid has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
(9-Anthrylsulfanyl)acetic acid has also been studied for its potential use in the field of photovoltaics. (9-Anthrylsulfanyl)acetic acid has been found to have good electron donor properties, which make it a potential candidate for use in organic solar cells. (9-Anthrylsulfanyl)acetic acid has also been studied for its potential use in the field of optoelectronics. (9-Anthrylsulfanyl)acetic acid has been found to have good fluorescence properties, which make it a potential candidate for use in organic light-emitting diodes (OLEDs).
属性
分子式 |
C16H12O2S |
|---|---|
分子量 |
268.3 g/mol |
IUPAC 名称 |
2-anthracen-9-ylsulfanylacetic acid |
InChI |
InChI=1S/C16H12O2S/c17-15(18)10-19-16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H,10H2,(H,17,18) |
InChI 键 |
HJDCPALGGGFNOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
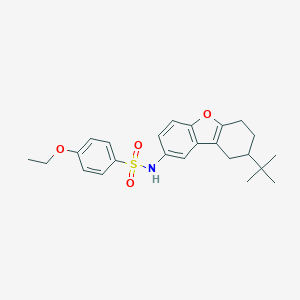
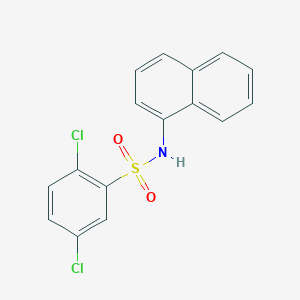
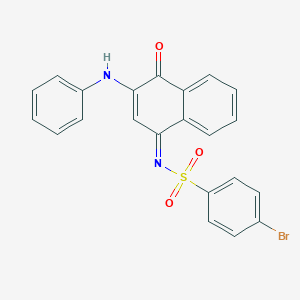
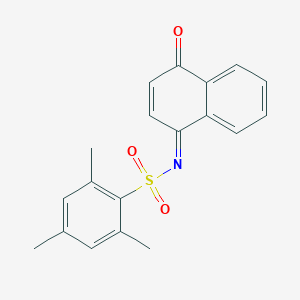
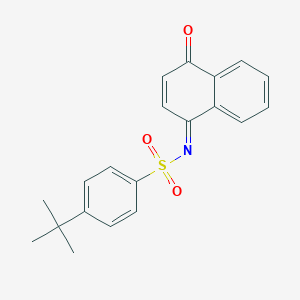
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![Methyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281723.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
![Ethyl 5-{acetyl[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281728.png)
